molecular formula C17H20FN3O2S B7185607 1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

Cat. No.: B7185607
M. Wt: 349.4 g/mol
InChI Key: MRWZFMBOUGCASU-UHFFFAOYSA-N
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Description

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenoxy group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which is known for its diverse biological activities. The piperazine ring is a six-membered ring containing two nitrogen atoms, often found in pharmaceutical compounds. The fluorophenoxy group adds a fluorine atom to the phenoxy ring, which can significantly alter the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The thiazole and piperazine rings are then coupled using appropriate coupling agents and conditions.

    Introduction of the Fluorophenoxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
  • 1-[4-(5-Propyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

Uniqueness

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone is unique due to the presence of the ethyl group on the thiazole ring, which can significantly influence its chemical properties and biological activities compared to its methyl or propyl analogs.

Properties

IUPAC Name

1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c1-2-13-11-19-17(24-13)21-9-7-20(8-10-21)16(22)12-23-15-6-4-3-5-14(15)18/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWZFMBOUGCASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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